Reserpine N-Oxide

Vue d'ensemble

Description

Reserpine N-Oxide is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and Rauwolfia vomitoria . Reserpine has been historically significant in the field of psychopharmacology due to its ability to deplete catecholamines and serotonin from central and peripheral axon terminals

Mécanisme D'action

Target of Action

Reserpine N-Oxide, also known as Reserpin N-oxide, primarily targets the vesicular monoamine transporters (VMATs) . These transporters are responsible for the uptake of neurotransmitters like norepinephrine into storage vesicles in the presynaptic neurons .

Mode of Action

This compound acts by inhibiting the ATP/Mg2+ pump that is responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the catecholaminergic pathway . By inhibiting the ATP/Mg2+ pump, this compound disrupts the storage of neurotransmitters, leading to their depletion from central and peripheral axon terminals . This affects the normal functioning of the catecholaminergic pathway, which plays a crucial role in controlling heart rate, force of cardiac contraction, and peripheral resistance .

Result of Action

The primary result of this compound’s action is the depletion of catecholamines from peripheral sympathetic nerve endings . This leads to a reduction in the substances that are normally involved in controlling heart rate, force of cardiac contraction, and peripheral resistance .

Méthodes De Préparation

The preparation of Reserpine N-Oxide typically involves the oxidation of reserpine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product . Industrial production methods may involve similar oxidation processes but on a larger scale, with additional steps for purification and quality control .

Analyse Des Réactions Chimiques

Reserpine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to reserpine or other reduced forms.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Reserpine N-Oxide can be compared to other similar compounds, such as:

Perakine N⁴-oxide: Isolated from Alstonia yunnanensis, known for its selective cyclooxygenase-2 inhibition.

Raucaffrinoline N⁴-oxide: Another indole alkaloid with anti-inflammatory properties.

Vinorine N⁴-oxide: Exhibits similar pharmacological activities and is also derived from plant sources.

This compound is unique due to its specific mechanism of action and its historical significance in psychopharmacology research.

Activité Biologique

Reserpine N-Oxide is a derivative of reserpine, an alkaloid originally derived from the roots of Rauwolfia serpentina. This compound has garnered attention for its biological activity, particularly in pharmacology and neuroscience. The following sections detail its mechanisms of action, biological effects, and relevant studies.

This compound contains an N-oxide functional group, which significantly influences its biological properties. The N-oxide moiety can mimic nitric oxide (NO), leading to various physiological effects such as vasodilation and modulation of neurotransmitter release. The mechanism of action primarily involves the inhibition of vesicular monoamine transporters (VMATs), particularly VMAT2, which is responsible for sequestering neurotransmitters like norepinephrine, dopamine, and serotonin into presynaptic vesicles. This inhibition results in a depletion of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling and behavior .

Biological Activity and Effects

- Antihypertensive Effects : this compound has been shown to exhibit antihypertensive properties by depleting catecholamines from peripheral sympathetic nerve endings, which are crucial for regulating blood pressure .

- Psychotropic Effects : It has been utilized in treating psychotic symptoms due to its ability to alter neurotransmitter levels. However, it is less effective than some alternatives like chlorpromazine .

-

Neurochemical Impact : Research indicates that this compound can induce various neurochemical changes, including:

- Motor Impairments : Studies have shown that reserpine administration leads to motor deficits and anxiety-like behaviors in animal models, mimicking symptoms observed in Parkinson's disease (PD) patients .

- Cognitive Deficits : Reserpine treatment has been linked to impairments in memory and emotional processing tasks, further establishing its relevance as a model for studying neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Case Study: Reserpine-Induced Gastric Ulcers

A study investigated the protective effects of insect tea against reserpine-induced gastric ulcers in mice. The results indicated that administration of insect tea could mitigate the adverse effects induced by reserpine, highlighting its potential therapeutic applications .

Propriétés

IUPAC Name |

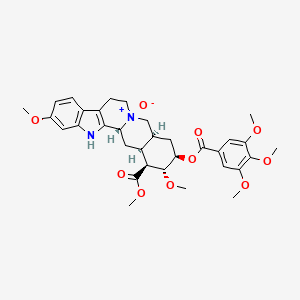

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+,35?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKGMHQUKPFVFT-DMUFBCNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2C[N+]3(CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.